2-(Pyridin-2-ylsulfanyl)acetonitrile
Overview
Description
“2-(Pyridin-2-ylsulfanyl)acetonitrile” is a chemical compound that has been used in the synthesis of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of novel heterocyclic compounds. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The title compounds, 2-(pyridin-2-yl)-1H-perimidine (C16H11N3; 1), 1-methyl-2-(pyridin-2-yl)-1H-perimidine (C17H13N3; 2), and 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide (C18H16N3 I ; 3) were synthesized under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” was determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Scientific Research Applications
Catalysis and Multicomponent Reactions
Pyridine derivatives play a crucial role in various catalytic processes. Recently, researchers have explored the catalytic activity of magnetic nanoparticles in multicomponent reactions for synthesizing pyridine derivatives . These nanoparticles can be readily separated from the reaction medium using an external magnet, making them convenient and efficient catalysts. The high surface area, simple preparation, and modification are among their major advantages. Pyridine-2-thioacetonitrile can serve as a building block in these reactions, leading to the formation of diverse pyridine-based compounds.
Bioactive Compound Synthesis
Pyridine-2-thioacetonitrile can be used as an intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. Researchers have designed and evaluated 2-(pyridin-2-yl) pyrimidine derivatives against immortalized rat hepatic stellate cells (HSC-T6) . These compounds may exhibit promising bioactivity profiles, making them valuable for drug discovery and medicinal chemistry.
Electrochemical Conversions
Due to its good conductivity and environmentally friendly features, acetonitrile (of which pyridine-2-thioacetonitrile is a derivative) has become a powerful tool for electrochemical conversions. It can afford nitrogen-containing compounds or nitrile-containing compounds through various reactions. Researchers have explored both conventional synthesis methods and electrochemical synthesis involving acetonitrile in the past five years . Pyridine-2-thioacetonitrile can participate in similar electrochemical transformations, expanding its applications.
Molecular Recognition and Porous Materials
Acetonitrile, including its derivatives like pyridine-2-thioacetonitrile, has been studied for its role in molecular recognition and porous materials. Crystalline materials with uniform molecular-sized pores are desirable for applications such as sensors, catalysis, and separations. While not directly focused on pyridine-2-thioacetonitrile, these studies highlight the versatility of acetonitrile-based compounds in material science .
Mechanism of Action
Target of Action
Pyridine-2-thioacetonitrile, also known as 2-(Pyridin-2-ylsulfanyl)acetonitrile, is a pyridine derivative. Pyridine-containing compounds have been found to have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . The primary targets of pyridine derivatives are often enzymes involved in various biochemical pathways .
Mode of Action
For instance, some pyridine derivatives have been found to act as chelating agents . They can form stable complexes with metal ions, which can interfere with the normal functioning of certain enzymes and proteins .
Biochemical Pathways
Pyridine compounds, including Pyridine-2-thioacetonitrile, are key metabolites of both the salvage pathway for NAD and the biosynthesis of related secondary compounds . They are involved in multiple cellular processes that maintain cell growth and metabolism . The exact biochemical pathways affected by Pyridine-2-thioacetonitrile would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of pyridine derivatives can vary widely depending on their specific chemical structures . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of Pyridine-2-thioacetonitrile’s action would depend on its specific targets and mode of action. For instance, if it acts as a chelating agent, it could disrupt the normal functioning of certain enzymes and proteins, potentially leading to various cellular effects . If it targets enzymes involved in cell growth and metabolism, it could have significant effects on these processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pyridine-2-thioacetonitrile. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells and tissues and their physiological state.
properties
IUPAC Name |
2-pyridin-2-ylsulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUASYCJHJLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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